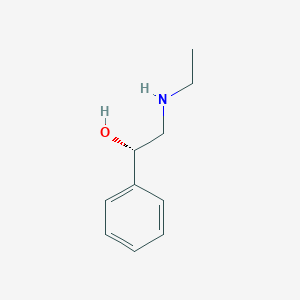
(S)-2-(Ethylamino)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Ethylamino)-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an ethylamino group attached to a phenylethanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Ethylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(Ethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieving the desired selectivity and yield.
化学反応の分析
Types of Reactions
(S)-2-(Ethylamino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: (S)-2-(Ethylamino)-1-phenylpropan-1-one.
Reduction: this compound derivatives.
Substitution: Various N-substituted derivatives.
科学的研究の応用
(S)-2-(Ethylamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
作用機序
The mechanism of action of (S)-2-(Ethylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The phenylethanol backbone provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
類似化合物との比較
Similar Compounds
®-2-(Ethylamino)-1-phenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(Methylamino)-1-phenylethanol: A structurally similar compound with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-phenylpropan-1-one: The corresponding ketone, used as a precursor in the synthesis of (S)-2-(Ethylamino)-1-phenylethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an ethylamino group and a phenylethanol backbone. This combination of features allows for specific interactions with biological targets and makes it a valuable intermediate in asymmetric synthesis.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(1S)-2-(ethylamino)-1-phenylethanol |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 |
InChIキー |
XAFJIMVZKZUFPE-SNVBAGLBSA-N |
異性体SMILES |
CCNC[C@H](C1=CC=CC=C1)O |
正規SMILES |
CCNCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




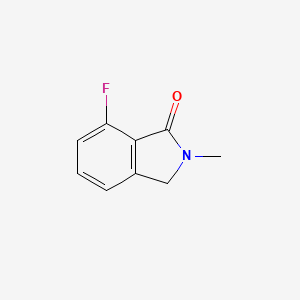
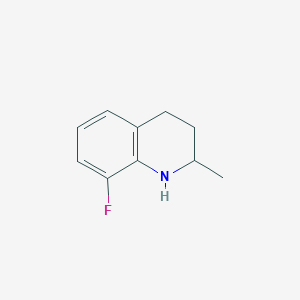


![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
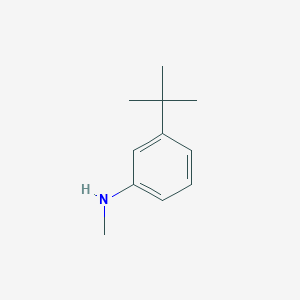
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)
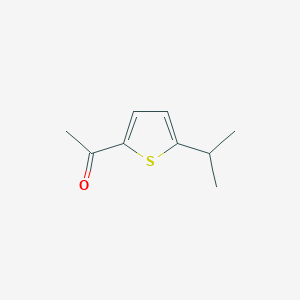



![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
